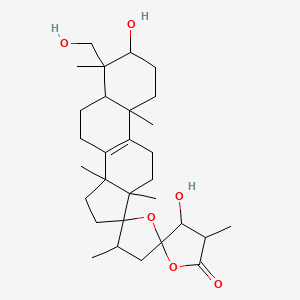![molecular formula C32H36O6 B12307388 (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12307388.png)
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[2,4-Dihydroxy-3-[(E)-1-(4-Hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-Hydroxyphenyl)prop-2-en-1-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere Hydroxylgruppen, Methoxygruppen und Phenylringe enthält. Diese Verbindung ist aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften von großem Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-1-[2,4-Dihydroxy-3-[(E)-1-(4-Hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-Hydroxyphenyl)prop-2-en-1-on beinhaltet typischerweise mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, einschließlich der Verwendung von Katalysatoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Chromatographie und Umkristallisation werden üblicherweise zur Reinigung des Endprodukts eingesetzt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(E)-1-[2,4-Dihydroxy-3-[(E)-1-(4-Hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-Hydroxyphenyl)prop-2-en-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Verbindung kann zu Alkoholen oder anderen reduzierten Derivaten reduziert werden.
Substitution: Die Phenylringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung auf ihre Reaktivität und ihr Potenzial als Baustein für komplexere Moleküle untersucht. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen und Funktionalisierungen.
Biologie
In der biologischen Forschung wird (E)-1-[2,4-Dihydroxy-3-[(E)-1-(4-Hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-Hydroxyphenyl)prop-2-en-1-on auf seine potenziellen biologischen Aktivitäten untersucht, darunter antioxidative und entzündungshemmende Eigenschaften.
Medizin
In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. Ihre Struktur deutet darauf hin, dass sie mit verschiedenen biologischen Zielmolekülen interagieren kann, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
In der Industrie kann diese Verbindung zur Synthese von fortgeschrittenen Materialien oder als Zwischenprodukt bei der Herstellung von Pharmazeutika und anderen Chemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (E)-1-[2,4-Dihydroxy-3-[(E)-1-(4-Hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-Hydroxyphenyl)prop-2-en-1-on beinhaltet seine Wechselwirkung mit molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Die Hydroxyl- und Methoxygruppen können an der Bindung an diese Zielmoleküle beteiligt sein und verschiedene biochemische Pfade beeinflussen.
Wirkmechanismus
The mechanism of action of (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups may play a role in binding to these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4,4’-Difluorbenzophenon: Eine organische Verbindung mit einer ähnlichen Phenylstruktur, aber verschiedenen funktionellen Gruppen.
Bis(4-fluorphenyl)methanon: Eine weitere Verbindung mit Phenylringen und Fluorsubstituenten.
Einzigartigkeit
Was (E)-1-[2,4-Dihydroxy-3-[(E)-1-(4-Hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-Hydroxyphenyl)prop-2-en-1-on auszeichnet, ist die Kombination aus Hydroxyl-, Methoxy- und Phenylgruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C32H36O6 |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C32H36O6/c1-3-4-5-6-7-8-9-10-26(23-14-18-25(34)19-15-23)30-28(36)21-29(38-2)31(32(30)37)27(35)20-13-22-11-16-24(33)17-12-22/h9-21,26,33-34,36-37H,3-8H2,1-2H3/b10-9+,20-13+ |
InChI-Schlüssel |
FKJLOLGRGDUOPS-RUWBGJHDSA-N |
Isomerische SMILES |
CCCCCCC/C=C/C(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O |
Kanonische SMILES |
CCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12307306.png)
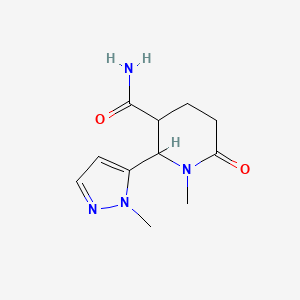

![Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate](/img/structure/B12307329.png)
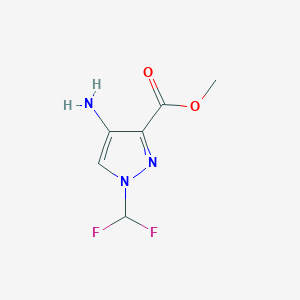
![Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-](/img/structure/B12307343.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12307344.png)
![9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)-](/img/structure/B12307358.png)
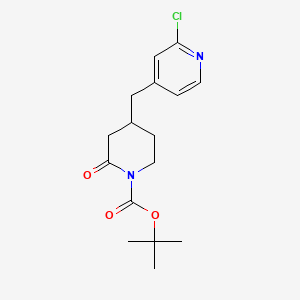
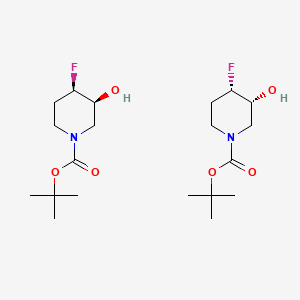
![[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B12307380.png)

![2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid](/img/structure/B12307394.png)
